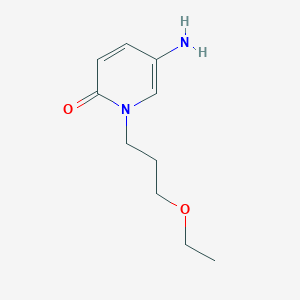
5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one typically involves the reaction of 2-chloronicotinic acid with 3-ethoxypropylamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-substituted pyridine derivatives.
Scientific Research Applications
5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ethoxypropylpyridine: Similar structure but with different substitution patterns.
5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one: Similar structure with a different alkyl chain length.
5-Amino-1-(3-methoxypropyl)pyridin-2(1h)-one: Similar structure with a different alkoxy group.
Uniqueness
5-Amino-1-(3-ethoxypropyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
5-Amino-1-(3-ethoxypropyl)pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article explores its biological activity, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N2O. The compound features a pyridine ring with an amino group and an ethoxypropyl side chain, which enhances its solubility and biological activity compared to simpler derivatives.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as a lead compound for drug development targeting bacterial infections.
- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The amino group in the compound allows for interactions with various enzymes, potentially inhibiting their activity and disrupting cellular pathways critical for bacterial survival and cancer cell proliferation.
- Binding Affinity : Studies utilizing molecular docking techniques have indicated that the compound binds effectively to specific biological targets, enhancing its therapeutic potential.
Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. The findings are summarized below:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT-116 | 15.4 | Induces apoptosis via caspase activation |
| MCF-7 | 18.7 | Inhibits cell cycle progression at G1 phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant potency against these cancer types.
Antibacterial Activity
In another study assessing antibacterial properties, the compound was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results highlight the compound's effectiveness against common pathogens, indicating its potential as an antibacterial agent.
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-(3-ethoxypropyl)pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-2-14-7-3-6-12-8-9(11)4-5-10(12)13/h4-5,8H,2-3,6-7,11H2,1H3 |
InChI Key |
ZYIMJBSZVVISCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















